molecular formula C30H35NO6 B1229028 SNAP 5114

SNAP 5114

Cat. No.: B1229028
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (S)-SNAP 5114 involves several steps, starting with the preparation of the key intermediate, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine. This intermediate is then subjected to a series of reactions to introduce the carboxylic acid group at the 3-position of the piperidine ring. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

(S)-SNAP 5114 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

(S)-SNAP 5114 exerts its effects by selectively inhibiting GABA transporters, particularly GAT-3 and GAT-2 . By inhibiting these transporters, the compound increases the levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. This increased GABAergic activity leads to anticonvulsant effects and other therapeutic benefits .

Properties

IUPAC Name

1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLDUZLDZBVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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